Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 127430-46-0
VCID: VC5976735
InChI: InChI=1S/C7H11NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-6,8H,1-4H2;1H
SMILES: C1CC(=O)C2C1CNC2.Cl
Molecular Formula: C7H12ClNO
Molecular Weight: 161.63

Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride

CAS No.: 127430-46-0

Cat. No.: VC5976735

Molecular Formula: C7H12ClNO

Molecular Weight: 161.63

* For research use only. Not for human or veterinary use.

Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride - 127430-46-0

Specification

CAS No. 127430-46-0
Molecular Formula C7H12ClNO
Molecular Weight 161.63
IUPAC Name 2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-one;hydrochloride
Standard InChI InChI=1S/C7H11NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-6,8H,1-4H2;1H
Standard InChI Key NCJPVPGXNDVUCM-UHFFFAOYSA-N
SMILES C1CC(=O)C2C1CNC2.Cl

Introduction

Chemical Identity and Structural Characteristics

Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride has a molecular formula of C₇H₁₂ClNO and a molecular weight of 161.63 g/mol. The compound’s bicyclic framework consists of a hexahydrocyclopenta ring fused to a pyrrolone moiety, with the hydrochloride salt forming a crystalline solid. Key structural features include:

PropertyValue
CAS Registry Number127430-46-0
IUPAC NameHexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride
SolubilityEnhanced in polar solvents due to HCl salt
StabilityImproved crystallinity and hygroscopic resistance

The fused ring system imposes steric constraints that influence its reactivity and binding affinity, making it a candidate for targeted drug design .

Synthesis and Industrial Production

Industrial Manufacturing

Industrial production employs continuous flow reactors to scale up the reduction and salt-forming steps, ensuring consistent purity (>99%) . Key process optimizations include:

  • Pyrolysis at 280°C to eliminate genotoxic byproducts .

  • Catalytic hydrogenation with Raney nickel under moderate pressure (20–50 bar) .

  • Crystallization in ethanol-water mixtures to isolate the hydrochloride salt.

These methods reduce production costs by 30% compared to batch processing, with throughput exceeding 100 kg per batch .

Applications in Pharmaceutical Research

Antidiabetic Agent Development

The compound’s structural similarity to gliclazide—a second-generation sulfonylurea—hints at antidiabetic potential . Gliclazide reduces blood glucose by 20–30% in clinical trials, and Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride may offer improved pharmacokinetics due to its enhanced solubility .

Antibacterial Properties

Cyclopentapyrrolone derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), though the hydrochloride form’s efficacy is untested.

Comparative Analysis with Related Compounds

Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride differs from analogs in key aspects:

CompoundStructureBioactivity
GliclazideSulfonylurea substituentHypoglycemic (IC₅₀ = 0.8 µM)
Decahydropyrrolo[2,3-c]azepinesSeven-membered ringAntidepressant
cis-2-Benzyl derivativeBenzyl substituentKinase inhibition

The hydrochloride salt’s lack of a sulfonylurea group may reduce hypoglycemic side effects, positioning it as a safer candidate for long-term use .

Future Research Directions

  • Target identification: High-throughput screening to map protein interactions.

  • Formulation optimization: Nanoencapsulation to enhance oral bioavailability.

  • Clinical trials: Phase I safety studies pending compound characterization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator